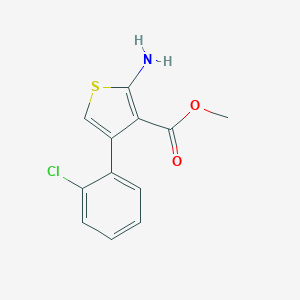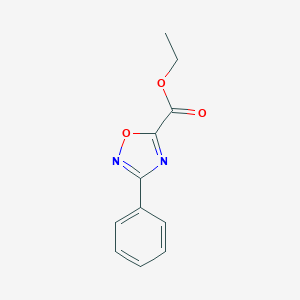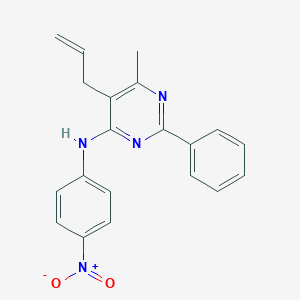
4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- is a chemical compound that belongs to the family of pyrimidine derivatives. It has been widely studied for its potential applications in the field of scientific research.
Applications De Recherche Scientifique
4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for the detection of DNA and RNA.
Mécanisme D'action
The mechanism of action of 4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. It is also believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Effets Biochimiques Et Physiologiques
4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- in lab experiments is its potential to exhibit anti-inflammatory and anti-tumor activities. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)-. One potential direction is to study its potential use as a fluorescent probe for the detection of DNA and RNA. Another direction is to investigate its potential applications in the treatment of various inflammatory and tumor-related diseases. Additionally, the development of more efficient synthesis methods and modifications of the compound may lead to improved activity and solubility.
Méthodes De Synthèse
The synthesis of 4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- involves the reaction of 2,4,6-trimethylpyrimidine with 4-nitrobenzaldehyde and 2-phenylacetaldehyde in the presence of a base. The resulting product is then treated with propenyl bromide to obtain the final compound. The yield of this synthesis method is reported to be around 60-70%.
Propriétés
Numéro CAS |
330819-79-9 |
|---|---|
Nom du produit |
4-Pyrimidinamine, 6-methyl-N-(4-nitrophenyl)-2-phenyl-5-(2-propenyl)- |
Formule moléculaire |
C20H18N4O2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
6-methyl-N-(4-nitrophenyl)-2-phenyl-5-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C20H18N4O2/c1-3-7-18-14(2)21-19(15-8-5-4-6-9-15)23-20(18)22-16-10-12-17(13-11-16)24(25)26/h3-6,8-13H,1,7H2,2H3,(H,21,22,23) |
Clé InChI |
WMGOTJBORZLLSI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])CC=C |
SMILES canonique |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC3=CC=C(C=C3)[N+](=O)[O-])CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



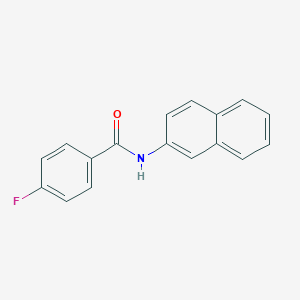
![2-[(4,4-Dimethyl-2,6-dioxo-cyclohexyl)-(4-methoxyphenyl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B180862.png)
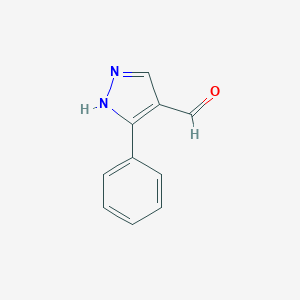
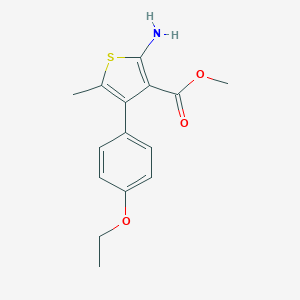
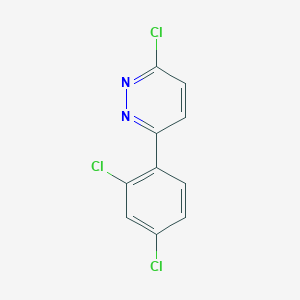
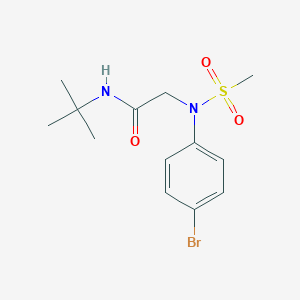
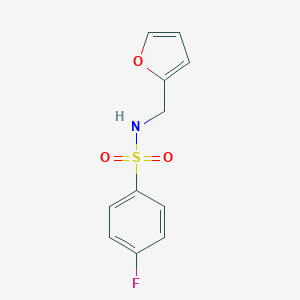
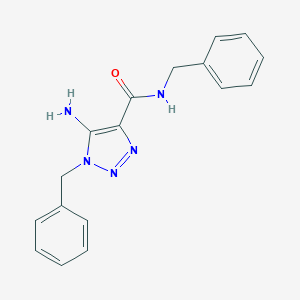
![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)
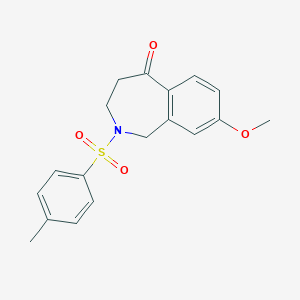
![Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-](/img/structure/B180879.png)
